molecular formula C19H29N3O3 B587164 tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate CAS No. 671816-04-9

tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate

Cat. No.: B587164
CAS No.: 671816-04-9
M. Wt: 347.5 g/mol
InChI Key: YHCODQSFLBHLDV-WLYUNCDWSA-N
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Description

tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexane ring substituted with a pyridinyl group and a Boc-protected aminoethyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the pyridinyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the cyclohexane ring.

    Boc protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to prevent unwanted reactions during subsequent steps.

    Coupling of the aminoethyl group: This involves the use of coupling reagents like EDCI or DCC to attach the aminoethyl group to the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to form covalent or non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate: shares similarities with other Boc-protected amino compounds, such as Boc-protected amino acids and peptides.

    Cyclohexane derivatives: Compounds with similar cyclohexane ring structures but different substituents.

    Pyridinyl derivatives: Compounds with pyridinyl groups attached to different scaffolds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications.

Properties

CAS No.

671816-04-9

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate

InChI

InChI=1S/C19H29N3O3/c1-13(21-18(24)25-19(2,3)4)14-5-7-15(8-6-14)17(23)22-16-9-11-20-12-10-16/h9-15H,5-8H2,1-4H3,(H,21,24)(H,20,22,23)/t13-,14?,15?/m1/s1

InChI Key

YHCODQSFLBHLDV-WLYUNCDWSA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OC(C)(C)C

SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OC(C)(C)C

Synonyms

[(1R)-1-[trans-4-[(4-Pyridinylamino)carbonyl]cyclohexyl]ethyl]carbamic Acid 1,1-Dimethylethyl Ester;  N-Boc-Y-27632

Origin of Product

United States

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